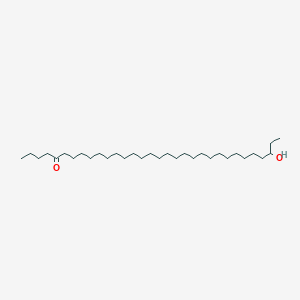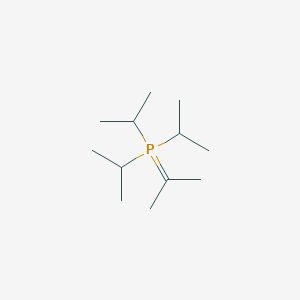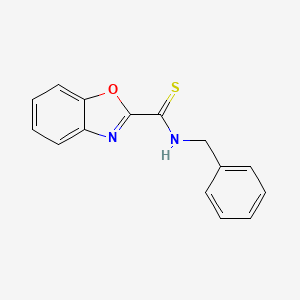![molecular formula C14H10N4O2 B14349669 Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate CAS No. 92061-12-6](/img/structure/B14349669.png)
Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of multiple cyano groups and a carboxylate ester, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate typically involves the reaction of a suitable bicyclic precursor with cyanogen bromide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano groups to amines.
Substitution: This reaction can replace one or more cyano groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Wissenschaftliche Forschungsanwendungen
Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate involves its interaction with specific molecular targets. The cyano groups can form strong interactions with metal ions, while the carboxylate ester can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
- Bicyclo[2.2.2]oct-2-ene
- 2-Methyl-bicyclo[2.2.2]-oct-2-ene
Uniqueness
Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate is unique due to its multiple cyano groups and carboxylate ester, which provide distinct chemical properties and reactivity compared to other similar compounds. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
92061-12-6 |
|---|---|
Molekularformel |
C14H10N4O2 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate |
InChI |
InChI=1S/C14H10N4O2/c1-20-11(19)12-4-2-10(3-5-12)13(6-15,7-16)14(12,8-17)9-18/h2,4,10H,3,5H2,1H3 |
InChI-Schlüssel |
GBMTXUMSYNARHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(C=C1)C(C2(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)





![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)






